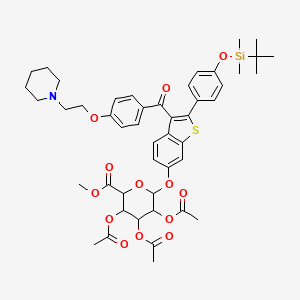![molecular formula C14H19NO4 B12290765 Methyl N-[(benzyloxy)carbonyl]valinate CAS No. 134306-34-6](/img/structure/B12290765.png)
Methyl N-[(benzyloxy)carbonyl]valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Val-OMe: , también conocido como éster metílico de N-benciloxocarbonil-L-valina, es un compuesto sintético ampliamente utilizado en la investigación bioquímica. Es un derivado de la valina, un aminoácido esencial, y se utiliza a menudo en la síntesis de péptidos y como bloque de construcción para moléculas más complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de Z-Val-OMe normalmente implica la protección del grupo amino de la valina con un grupo benciloxocarbonil (Z), seguido de la esterificación del grupo carboxilo con metanol. Un método común implica el uso de agentes de acoplamiento de carbodiimida como EDC-HCl en presencia de Oxyma Pure para facilitar la formación del enlace peptídico .
Métodos de producción industrial: La producción industrial de Z-Val-OMe sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: Z-Val-OMe sufre varias reacciones químicas, entre ellas:
Hidrólisis: El grupo éster puede hidrolizarse para formar el ácido carboxílico correspondiente.
Aminólisis: Reacción con aminas para formar amidas.
Sustitución: El grupo benciloxocarbonil puede eliminarse en condiciones ácidas o básicas para producir valina libre.
Reactivos y condiciones comunes:
Hidrólisis: Normalmente se realiza utilizando ácido o base acuosos.
Aminólisis: Requiere la presencia de una amina y un catalizador como una carbodiimida.
Sustitución: Se utilizan condiciones ácidas (por ejemplo, ácido trifluoroacético) o condiciones básicas (por ejemplo, hidróxido de sodio) para eliminar el grupo benciloxocarbonil.
Productos principales:
Hidrólisis: Produce valina y metanol.
Aminólisis: Produce amidas de valina.
Sustitución: Produce valina libre.
Aplicaciones Científicas De Investigación
Química: Z-Val-OMe se utiliza como bloque de construcción en la síntesis de péptidos. Sirve como una forma protegida de valina, permitiendo reacciones selectivas en otros grupos funcionales sin interferencia de los grupos amino o carboxilo .
Biología: En la investigación biológica, Z-Val-OMe se utiliza para estudiar las interacciones enzima-sustrato y el plegamiento de proteínas. También se utiliza en la síntesis de inhibidores y sustratos basados en péptidos para diversas enzimas .
Medicina: Los derivados de Z-Val-OMe se investigan por sus posibles aplicaciones terapéuticas, incluyendo como inhibidores de proteasas implicadas en enfermedades como el cáncer y los trastornos neurodegenerativos .
Industria: En la industria farmacéutica, Z-Val-OMe se utiliza en la síntesis de ingredientes farmacéuticos activos (API) y como intermedio en la producción de moléculas de fármacos complejos .
Mecanismo De Acción
Z-Val-OMe ejerce sus efectos principalmente a través de su papel como sustrato o inhibidor en las reacciones enzimáticas. El grupo benciloxocarbonil protege el grupo amino, permitiendo reacciones selectivas en el grupo éster o carboxilo. Tras la eliminación del grupo protector, la valina libre puede interactuar con las enzimas, influyendo en su actividad y función .
Comparación Con Compuestos Similares
Compuestos similares:
Z-Val-Ala-Asp(OMe)-FMK: Otro péptido protegido con benciloxocarbonil utilizado como inhibidor de la caspasa.
Z-L-Phg-Val-OMe: Un dipéptido con grupos protectores similares utilizado en la síntesis de péptidos.
Singularidad: Z-Val-OMe es único debido a sus grupos protectores específicos y su papel como bloque de construcción versátil en la síntesis de péptidos. Su estabilidad y reactividad lo convierten en un compuesto esencial tanto en investigación como en aplicaciones industriales.
Conclusión
Z-Val-OMe es un compuesto valioso en los campos de la química, la biología, la medicina y la industria. Sus propiedades únicas y versatilidad lo convierten en una herramienta indispensable tanto para investigadores como para químicos industriales.
Propiedades
IUPAC Name |
methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506512 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134306-34-6 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
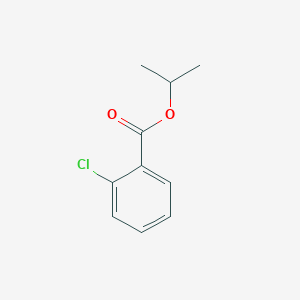
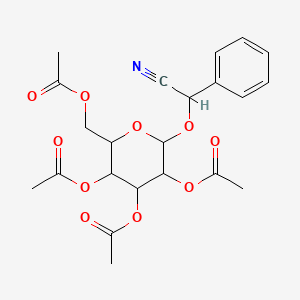
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
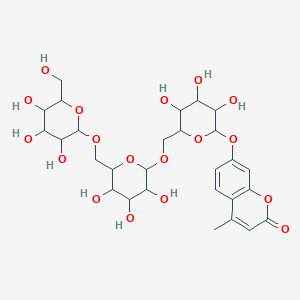
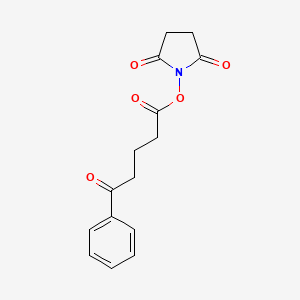
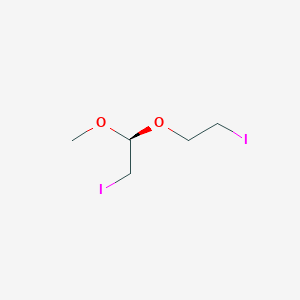

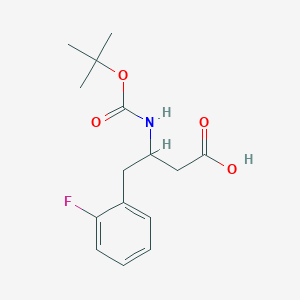
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
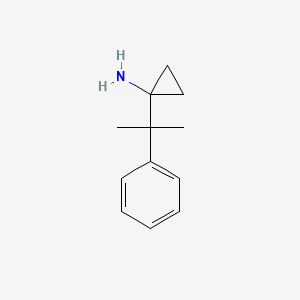
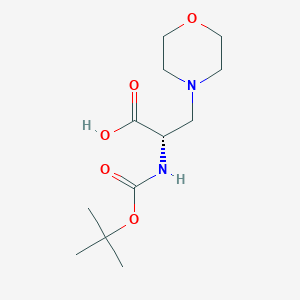
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
